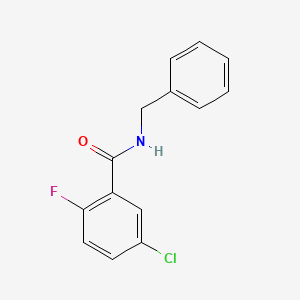

![molecular formula C27H25NO5 B2817823 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 923165-45-1](/img/structure/B2817823.png)

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide” is a complex organic molecule. It likely contains a chromene ring (a heterocyclic compound), a benzamide group, and methoxy groups .

Molecular Structure Analysis

Based on the name, this compound likely has a complex structure with multiple rings. It likely includes a chromene ring, which is a fused six-membered benzene ring and a three-membered heterocycle .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant include its molecular weight, solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Anticancer Applications

Research on the structural analogs of 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has shown significant potential in the development of anticancer therapeutics. Studies have revealed that certain analogs, characterized by modifications in the chromen-6-yl and benzenesulfonamide groups, exhibit inhibitory effects on the hypoxia-inducible factor-1 (HIF-1) pathway, a key regulator in tumor growth and survival under hypoxic conditions. These findings underscore the chemotype's relevance in crafting novel anticancer agents, particularly through structural optimization aimed at enhancing pharmacological properties (J. Mun et al., 2012).

Chemical Reactivity and Novel Compound Synthesis

The reactivity of derivatives similar to this compound with various amines has been explored, leading to the discovery of novel cyclic phosphonic analogs of chromone. These studies contribute to the broader understanding of chemical reactivity and compound synthesis strategies, which are crucial in medicinal chemistry for the development of new therapeutic molecules (Budzisz Elż & Pastuszko Slawomir, 1999).

Heterocyclic System Construction

Utilizing derivatives closely related to this compound as intermediates has enabled the synthesis of diverse heterocyclic systems linked to furo[3,2-g]chromene. This synthetic versatility underscores the compound's utility in generating novel heterocyclic systems with potential biological activities, including antimicrobial and anticancer properties (M. Ibrahim et al., 2022).

Antioxidant Activity

The antioxidant activity of coumarin derivatives, which share structural features with this compound, has been investigated. These studies suggest that modifications in the chromen structure can significantly influence antioxidant capabilities, contributing to the development of compounds with potential health benefits, including the prevention of oxidative stress-related diseases (A. Kadhum et al., 2011).

Antibacterial Activity

Research into coumarin derivatives with structural similarities to this compound has also demonstrated promising antibacterial activity. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of this compound and its analogs (S. Govori et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-16(2)17-5-7-18(8-6-17)25-15-22(29)21-14-20(10-12-23(21)33-25)28-27(30)19-9-11-24(31-3)26(13-19)32-4/h5-16H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCMJZJKEKIIOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

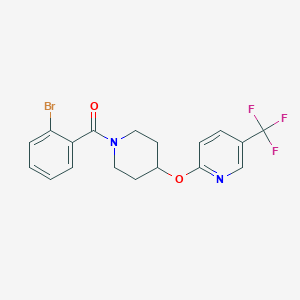

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2817741.png)

![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)

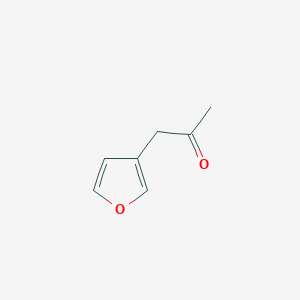

![N-(3-chloro-4-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2817748.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one](/img/structure/B2817752.png)

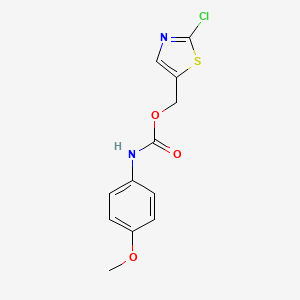

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2817758.png)

![4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817761.png)

![3-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2817762.png)

![3,4-difluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide](/img/structure/B2817763.png)